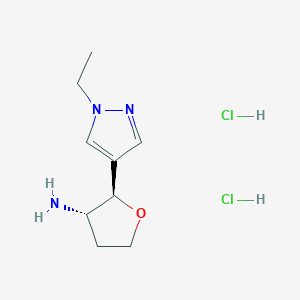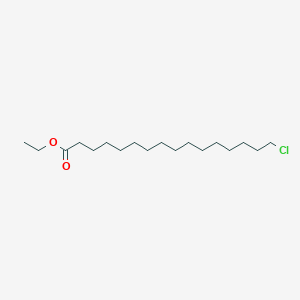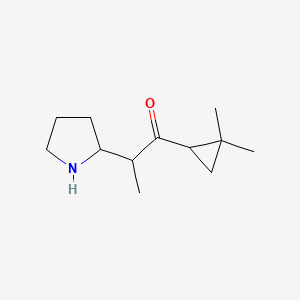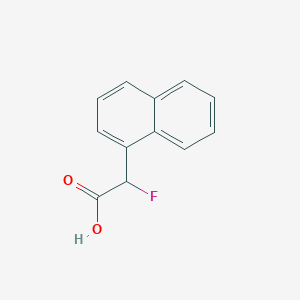![molecular formula C26H29NO4 B15276878 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B15276878.png)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[222]octan-1-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bicyclo[222]octane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Bicyclo[2.2.2]octane Moiety: The bicyclo[2.2.2]octane structure is introduced through a series of cyclization reactions, often involving Diels-Alder reactions.
Coupling Reaction: The final step involves coupling the protected amino acid with the bicyclo[2.2.2]octane derivative under peptide coupling conditions, typically using reagents like HATU or EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc group, leading to the replacement of the Fmoc group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[222]octan-1-yl)propanoic acid is used as a building block for the synthesis of complex molecules
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The bicyclo[2.2.2]octane moiety is known for its stability and rigidity, which can be advantageous in the design of drugs with specific binding properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique mechanical and chemical properties. Its rigid structure can impart strength and stability to polymers and other materials.
作用機序
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved to reveal an active amino group, which can then participate in various biochemical reactions. The bicyclo[2.2.2]octane moiety provides a rigid scaffold that can enhance binding affinity and specificity to target molecules.
類似化合物との比較
Similar Compounds
- ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
- 16-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid
Uniqueness
What sets ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid apart from similar compounds is its unique combination of the Fmoc protecting group and the bicyclo[2.2.2]octane moiety. This combination imparts both rigidity and versatility, making it a valuable tool in various fields of research and industry.
特性
分子式 |
C26H29NO4 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
(2R)-3-(1-bicyclo[2.2.2]octanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H29NO4/c28-24(29)23(15-26-12-9-17(10-13-26)11-14-26)27-25(30)31-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22-23H,9-16H2,(H,27,30)(H,28,29)/t17?,23-,26?/m1/s1 |
InChIキー |
XQGSMXHHFPJDGJ-UQBHCSHASA-N |
異性体SMILES |
C1CC2(CCC1CC2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
C1CC2(CCC1CC2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-5-(methoxymethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B15276797.png)


![6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15276836.png)
![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B15276844.png)

![[2-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B15276855.png)
![8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide](/img/structure/B15276862.png)
![5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15276869.png)
![tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B15276872.png)



![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)
